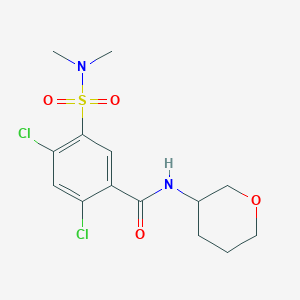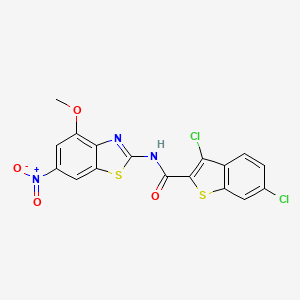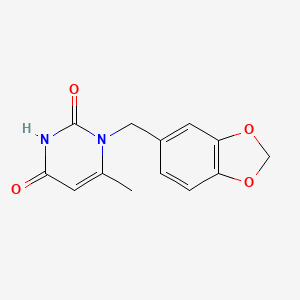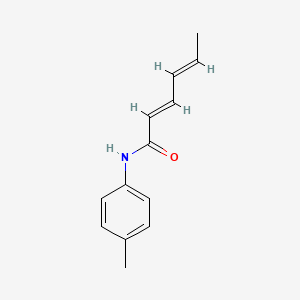
2,4-dichloro-5-(dimethylsulfamoyl)-N-(tetrahydro-2H-pyran-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-(dimethylsulfamoyl)-N-(oxan-3-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(oxan-3-yl)benzamide typically involves multiple steps. One common method starts with the chlorination of a benzamide precursor, followed by the introduction of the dimethylsulfamoyl group. The oxan-3-yl group is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(dimethylsulfamoyl)-N-(oxan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,4-dichloro-5-(dimethylsulfamoyl)-N-(oxan-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2,4-dichloro-5-(dimethylsulfamoyl)-N-(oxan-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-(methylsulfamoyl)-N-(oxan-3-yl)benzamide
- 2,4-dichloro-5-(ethylsulfamoyl)-N-(oxan-3-yl)benzamide
- 2,4-dichloro-5-(dimethylsulfamoyl)-N-(pyrrolidin-3-yl)benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-5-(dimethylsulfamoyl)-N-(oxan-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H18Cl2N2O4S |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(oxan-3-yl)benzamide |
InChI |
InChI=1S/C14H18Cl2N2O4S/c1-18(2)23(20,21)13-6-10(11(15)7-12(13)16)14(19)17-9-4-3-5-22-8-9/h6-7,9H,3-5,8H2,1-2H3,(H,17,19) |
InChI Key |
CGZHJSITGFOCFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2CCCOC2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11478396.png)
![ethyl 5-[(4,7-dimethoxy-6-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11478397.png)
amino}phenyl 4-methylbenzoate](/img/structure/B11478405.png)
![3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11478408.png)
![Dimethyl 2-[1-chloro-2-(morpholin-4-yl)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11478411.png)

![11,13-dimethyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11478419.png)
![(2E)-3-{4-methoxy-3-[(5-nitro-1H-pyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B11478423.png)

![1-[2-(2-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11478433.png)
![3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11478458.png)

